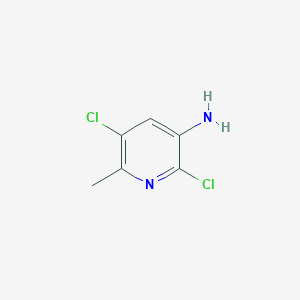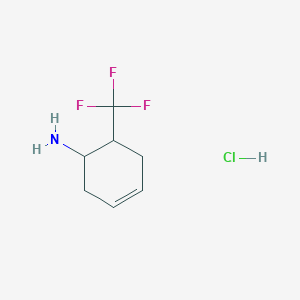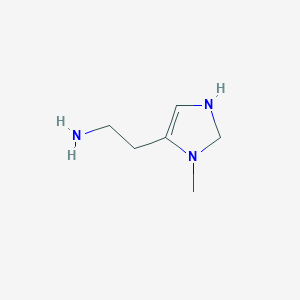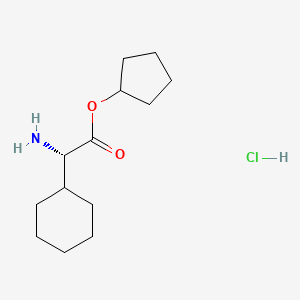
2,5-Dichloro-6-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-6-methylpyridin-3-amine: is a chemical compound with the molecular formula C6H6Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one methyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5-Dichloro-6-methylpyridin-3-amine involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with arylboronic acids in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and reagent concentrations. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
化学反応の分析
Types of Reactions
2,5-Dichloro-6-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products include substituted amines or thiols.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary or secondary amines.
科学的研究の応用
2,5-Dichloro-6-methylpyridin-3-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,5-Dichloro-6-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine atoms and the methyl group can influence its binding affinity and specificity, affecting the overall biological activity.
類似化合物との比較
Similar Compounds
- 2,5-Dichloropyridin-3-amine
- 2-Amino-3,5-dichloro-6-methylpyridine
- 2-Amino-6-methylpyridine
Uniqueness
2,5-Dichloro-6-methylpyridin-3-amine is unique due to the specific positioning of its chlorine atoms and methyl group on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of two chlorine atoms can enhance its electrophilicity, making it more reactive in nucleophilic substitution reactions.
特性
分子式 |
C6H6Cl2N2 |
|---|---|
分子量 |
177.03 g/mol |
IUPAC名 |
2,5-dichloro-6-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-4(7)2-5(9)6(8)10-3/h2H,9H2,1H3 |
InChIキー |
NURFZURHOSQVCH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=N1)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B11733686.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11733687.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733693.png)

![({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B11733702.png)


![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733721.png)


![1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11733732.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733735.png)
![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11733742.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733753.png)
